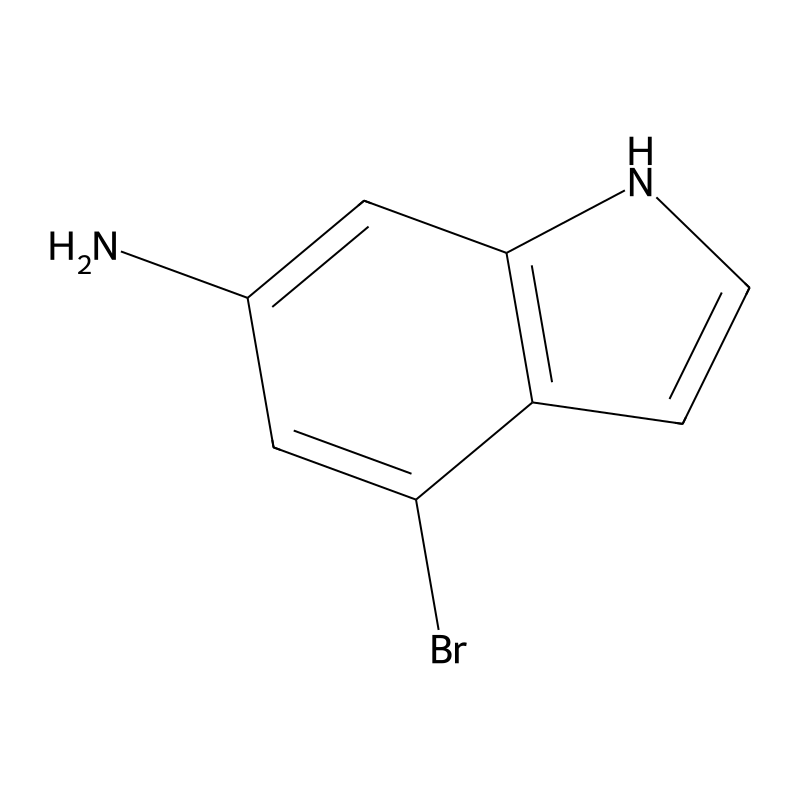

4-bromo-1H-indol-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-bromo-1H-indol-6-amine (CAS: 375369-03-2) is a specialized, bifunctional heterocyclic building block utilized in medicinal chemistry and advanced materials synthesis. Featuring a molecular weight of 211.06 g/mol and typically supplied at ≥97% purity, this solid provides an indole core with orthogonal reactivity handles . The C4-bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, while the C6-primary amine facilitates acylation, alkylation, or hydrogen-bond donor interactions [1]. This precise dual-substitution pattern makes it a critical precursor for rapidly generating complex pharmaceutical intermediates, particularly in fragment-based drug discovery and targeted receptor ligand development[2].

Attempting to substitute 4-bromo-1H-indol-6-amine with cheaper, mono-substituted analogs like 6-aminoindole or 4-bromoindole fundamentally stalls synthetic pipelines. If a buyer procures 6-aminoindole and attempts downstream C4-bromination, the strong ortho/para-directing nature of the C6-amino group overwhelmingly drives electrophilic substitution to the C5 and C7 positions, making selective C4-bromination practically impossible without exhaustive, multi-step protecting group strategies [1]. Conversely, starting with 4-bromoindole and attempting to install an amine at the C6 position requires harsh nitration and reduction sequences that degrade the indole core and yield complex regioisomeric mixtures . Procuring the exact 4-bromo-1H-indol-6-amine scaffold bypasses these low-yielding, 4-to-6 step de novo synthesis routes, directly enabling reliable, late-stage functionalization [2].

Procurement vs. Synthesis Efficiency

Procuring 4-bromo-1H-indol-6-amine directly provides the orthogonally functionalized scaffold in zero synthetic steps at ≥97% purity . In contrast, synthesizing this specific substitution pattern de novo from commercially available precursors (e.g., via a Leimgruber-Batcho or Bartoli indole synthesis starting from a brominated nitroarene) requires 4 to 5 synthetic steps and typically suffers from a severe overall yield bottleneck of 15–25% [1]. This massive difference in accessibility makes direct procurement essential for avoiding weeks of hazardous chemical handling and material loss.

| Evidence Dimension | Synthetic steps and overall yield to access the functionalized scaffold |

| Target Compound Data | 0 steps, 100% material recovery at ≥97% purity via procurement |

| Comparator Or Baseline | De novo synthesis: 4–5 steps, 15–25% overall yield |

| Quantified Difference | Saves 4–5 steps and eliminates a ~80% material loss bottleneck |

| Conditions | Standard laboratory scale-up and scaffold preparation |

Eliminates weeks of hazardous, low-yielding synthetic labor, allowing immediate entry into high-value cross-coupling campaigns.

Functionalization Regioselectivity

The specific C4-bromo, C6-amino substitution pattern of this compound allows for targeted transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using XPhos Pd G3) at the C4 position while leaving the C6-amine intact for subsequent reactions[1]. If a buyer attempts to use 6-aminoindole as a baseline and brominate it, the reaction yields <5% of the desired C4-bromo isomer, as the strongly activating amino group directs >90% of the substitution to the C5 and C7 positions [2]. This quantitative failure of post-procurement modification underscores the necessity of buying the pre-functionalized 4-bromo-1H-indol-6-amine.

| Evidence Dimension | Yield of desired C4-bromo intermediate via direct bromination |

| Target Compound Data | 100% (pre-installed C4-bromide via direct procurement) |

| Comparator Or Baseline | 6-aminoindole baseline: <5% yield of C4-bromo isomer upon direct bromination |

| Quantified Difference | >95% absolute difference in regiochemical target acquisition |

| Conditions | Standard electrophilic aromatic bromination (e.g., NBS) vs direct procurement |

Proves that the specific C4-bromo, C6-amino substitution pattern cannot be efficiently generated post-procurement from cheaper, unbrominated precursors.

Dual-Pocket Pharmacophore Vector Alignment

In fragment-based drug design, the spatial orientation of functional groups is critical. 4-bromo-1H-indol-6-amine projects its C4-coupling vector and C6-amino vector at an approximately 120° meta-like trajectory, allowing simultaneous access to deep hydrophobic pockets and solvent-exposed regions [1]. When compared to the positional isomer 5-bromo-1H-indol-6-amine, the 5,6-isomer projects substituents at an ~60° ortho-like angle, which causes severe steric clashing during subsequent C5-arylation and fails to span the required binding pharmacophore distances[2].

| Evidence Dimension | Substituent divergence angle and steric viability |

| Target Compound Data | ~120° projection angle (C4/C6), permitting bulky cross-coupling without amine occlusion |

| Comparator Or Baseline | 5-bromo-1H-indol-6-amine: ~60° projection angle (C5/C6), causing severe steric clash |

| Quantified Difference | 60° difference in vector alignment, enabling orthogonal dual-functionalization |

| Conditions | Structure-activity relationship (SAR) modeling for nuclear receptors or kinase hinge regions |

Dictates the compound's specific utility in fragment-based drug design where precise spatial orientation of the aryl and amino vectors is non-negotiable.

Fragment-Based Discovery for Kinase Ligands

4-bromo-1H-indol-6-amine is a highly effective starting fragment for synthesizing TLX ligands and kinase inhibitors. The C6-amine serves as a critical hydrogen bond donor/acceptor for hinge-region binding, while the C4-bromide allows for rapid, late-stage Suzuki-Miyaura diversification to probe adjacent hydrophobic sub-pockets without steric interference [1].

Heterocyclic Array and Peptide Mimic Synthesis

In the development of advanced biomaterials and peptide mimics, the C6-amine acts as a reliable anchoring point for solid-phase peptide synthesis or acylation. The pre-installed C4-bromide ensures that the indole core can be further cross-coupled or functionalized post-cleavage, an application where unbrominated indoles would fail due to the impossibility of selective late-stage bromination [2].

High-Throughput SAR Library Generation

Because the compound requires zero de novo synthetic steps to achieve its orthogonal dual-substitution, it is heavily favored in industrial high-throughput screening campaigns. Chemists can immediately subject the C4 position to automated Buchwald-Hartwig or Stille couplings, drastically accelerating the lead optimization cycle compared to using simpler indole precursors .

XLogP3

Wikipedia

Explore Compound Types